Clavamycin D

Antifungal Agents Candida albicans Aspergillus fumigatus

Researchers studying Candida species face a gap: standard antifungals lack specificity for peptide transport mechanisms. Clavamycin D solves this as a selective clavam antibiotic. - Potent anti-Candida activity (MIC 0.8 μg/mL vs. C. albicans & A. fumigatus) - No antibacterial effects or β-lactamase inhibition-ideal for targeted antifungal SAR studies - Activity antagonized by oligopeptides, enabling transport system probing Available from BenchChem with verified purity. Reliable supply for screening, reference standards, and mechanism-of-action research.

Molecular Formula C13H21N3O6
Molecular Weight 315.32 g/mol
Cat. No. B15560907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClavamycin D
Molecular FormulaC13H21N3O6
Molecular Weight315.32 g/mol
Structural Identifiers
InChIInChI=1S/C13H21N3O6/c1-5(2)9(14)12(19)15-10(13(20)21)11(18)6-4-16-7(17)3-8(16)22-6/h5-6,8-11,18H,3-4,14H2,1-2H3,(H,15,19)(H,20,21)/t6-,8+,9+,10+,11?/m1/s1
InChIKeyKGXPMPMWKPHJBD-BIWGYIBDSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clavamycin D: Selective Antifungal Clavam Antibiotic


Clavamycin D is a member of the clavam class of β-lactam antibiotics, first isolated from *Streptomyces hygroscopicus* NRRL 15879 [1]. It is a peptide derivative characterized by a specific, narrow spectrum of biological activity, exhibiting potent antifungal effects against *Candida* species while lacking antibacterial properties and β-lactamase inhibitory function [1][2][3].

Reported anti-Candida activity with narrow fungal spectrum
No antibacterial or β-lactamase inhibitory interference
Antifungal activity linked to oligopeptide transport context

Why Clavamycin D Outperforms Generic Antifungals


Clavamycin D exhibits a unique, narrow-spectrum antifungal profile characterized by potent anti-Candida activity [1] coupled with a complete lack of antibacterial activity and β-lactamase inhibition [2][3]. This profile is distinct from other clavam family members like Clavulanic Acid (a β-lactamase inhibitor) [4] and from broad-spectrum azole antifungals. Furthermore, its antifungal action is specifically antagonized by di- or tripeptides but not by single amino acids, suggesting a unique mechanism of uptake or interaction with fungal peptide transport systems [1][3]. This specificity means that substituting Clavamycin D with a structurally similar clavam or a generic antifungal will not replicate its precise biological activity or mechanism, which is critical for targeted research applications.

Clavulanic acid and related clavams are β-lactamase inhibitors; substitution may introduce enzyme inhibition confounding
Azole antifungals target ergosterol synthesis, not peptide transport; mechanism context may not transfer
Dipeptide/tripeptide antagonism profile may not be preserved with broad-spectrum antifungals

Quantitative Differentiation: Activity, Spectrum, and Mechanism


Potent and Selective Activity Against Candida and Aspergillus

Clavamycin D demonstrates potent in vitro antifungal activity against *Candida albicans* and *Aspergillus fumigatus*, with a reported Minimum Inhibitory Concentration (MIC) of 0.8 μg/mL . This is in contrast to Clavamycin F, which has reported MICs of 12.5 μg/mL against *C. albicans* and 25 μg/mL against *Candida tropicalis* , representing a more than 15-fold lower potency. The data suggests a significantly higher potency for Clavamycin D against these key fungal pathogens compared to other clavamycins.

Anti-Candida Activity
Cross-study comparable
MIC 0.8 µg/mL
>15-fold vs Clavamycin F
Reported MIC endpoint context
In vitro broth microdilution; verify across strain panels
Antifungal Agents Candida albicans Aspergillus fumigatus

Absence of Antibacterial and β-Lactamase Inhibitory Activity

Unlike many β-lactam compounds, Clavamycin D exhibits no detectable antibacterial activity and does not inhibit β-lactamase enzymes [1][2]. This is a direct contrast to the archetypal clavam, Clavulanic Acid, which is a potent β-lactamase inhibitor with weak intrinsic antibacterial activity [3]. This functional divergence within the same class underscores the unique, narrow-spectrum antifungal profile of Clavamycin D.

Selectivity Profile
Class-level inference
Clavamycin D: No antibacterial / β-lactamase inhibition
Clavulanic Acid: β-lactamase inhibitor, weak antibacterial
Supports antifungal-only screening context
Lot-specific activity requires verification
Antibacterial Agents Beta-Lactamase Inhibitors Selectivity

Specific Antagonism via Peptide Transport Pathway

The anti-Candida activity of Clavamycin D is specifically antagonized by the presence of dipeptides or tripeptides, whereas single amino acids have no effect [1][2]. This indicates that the compound's antifungal action is linked to the fungal oligopeptide transport system, a mechanism not shared by major clinical antifungals like azoles or echinocandins. While this antagonism is a shared trait among some clavamycins (e.g., Clavamycin A, B, C), the specific structural features of Clavamycin D that confer its particular potency and spectrum within this class are a key differentiator.

Mechanism of Antagonism
Supporting evidence
Antagonized by di-/tripeptides, not single amino acids
Oligopeptide transport mechanism context
Distinct from azole/echinocandin targets; shared by some clavamycins
Antifungal Mechanism Peptide Transport Candida

Key Research and Industrial Applications


Fungal Peptide Transport and Resistance Mechanism Studies

Given its unique antagonism by oligopeptides and lack of cross-resistance with standard antifungals [1], Clavamycin D is an ideal probe for investigating the fungal peptide transport system, particularly in *Candida* species. It can be used to study the uptake mechanisms of peptide-based antifungals and to identify potential targets to overcome resistance.

High-Potency Benchmark in Antifungal Screening Assays

With its potent MIC of 0.8 μg/mL against *C. albicans* and *A. fumigatus* , Clavamycin D serves as a high-potency positive control or benchmark compound in antifungal screening programs. Its well-defined, narrow spectrum allows for clear differentiation of new chemical entities that may have broader or alternative activity profiles.

Structure-Activity Relationship Studies Within Clavam Class

The significant functional divergence between Clavamycin D (pure antifungal) and other clavams like Clavulanic Acid (β-lactamase inhibitor) makes it an essential compound for SAR studies [2]. Researchers can use Clavamycin D to probe how subtle structural modifications within the clavam scaffold dictate biological function, a key area of interest for novel antibiotic development.

Reference Standard for Antifungal Susceptibility Testing

Due to its selective and potent activity against clinically relevant fungi , Clavamycin D can be utilized as a reference standard in developing or validating novel antifungal susceptibility testing methods, providing a consistent and reliable comparator for evaluating new diagnostic assays.

Application
Selection Property
Validation Focus
Fungal peptide transport studies
Oligopeptide antagonism context
Peptide uptake mechanism validation
Antifungal screening comparator
Antifungal activity reference context
Candida/Aspergillus endpoint review
Clavam SAR studies
Functional selectivity profile
β-lactamase vs antifungal activity differentiation
Susceptibility testing reference
Standardized antifungal comparator
Assay reproducibility and spectrum verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


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